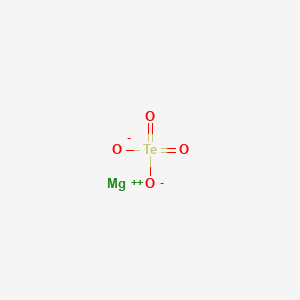
Magnesium tellurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium tellurate is an inorganic compound with the chemical formula MgTeO3. It is a tellurate, meaning it contains the tellurate ion, TeO3^2-, where tellurium is in its +6 oxidation state. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium tellurate can be synthesized through a solid-state reaction involving magnesium oxide and tellurium dioxide. The reaction typically occurs at high temperatures:
MgO+TeO2→MgTeO3
Another method involves reacting tellurium dichloride in a solution of magnesium chloride:
MgCl2+2TeCl2+3H2O→Te+MgTeO3+6HCl
In this case, the product is often a pentahydrate or hexahydrate form, such as MgTeO3·5H2O or MgTeO3·6H2O .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-state reactions. The reactants are mixed in stoichiometric amounts and heated in a furnace at high temperatures to ensure complete reaction. The resulting product is then purified through recrystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state tellurium compounds.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize this compound.
Reducing Agents: Reducing agents like hydrogen gas can reduce this compound.
Substitution Reactions: These reactions often occur in aqueous solutions with various anions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction can produce elemental tellurium or lower oxidation state tellurium compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium tellurate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other tellurium compounds and in studies of tellurium chemistry.
Wirkmechanismus
The mechanism by which magnesium tellurate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium telluride (MgTe): Similar in composition but differs in oxidation state and properties.
Magnesium selenate (MgSeO4): Similar structure but contains selenium instead of tellurium.
Magnesium sulfate (MgSO4): Contains sulfur instead of tellurium and has different chemical properties.
Uniqueness
Magnesium tellurate is unique due to its tellurate ion, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
15852-08-1 |
|---|---|
Molekularformel |
MgO4Te |
Molekulargewicht |
215.9 g/mol |
IUPAC-Name |
magnesium;tellurate |
InChI |
InChI=1S/Mg.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
LGASAICTCFRDSN-UHFFFAOYSA-L |
Kanonische SMILES |
[O-][Te](=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


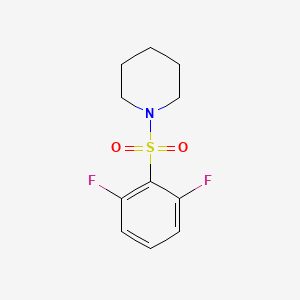

![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

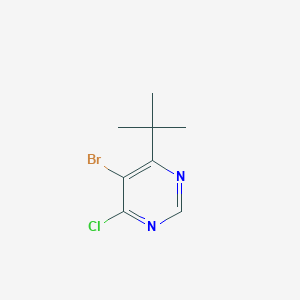
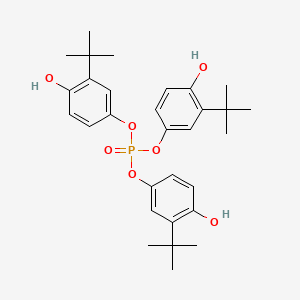
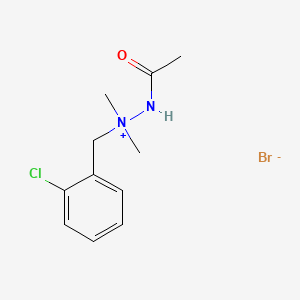
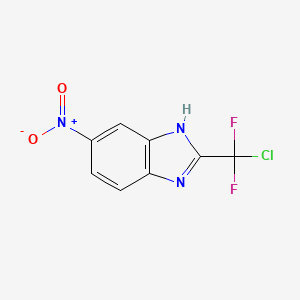
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
